molecular formula C6H9BrO B1378914 6-Bromo-2-oxaspiro[3.3]heptane CAS No. 1363380-78-2

6-Bromo-2-oxaspiro[3.3]heptane

Cat. No. B1378914
M. Wt: 177.04 g/mol
InChI Key: XKOKPSLLDKSYFU-UHFFFAOYSA-N
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Description

6-Bromo-2-oxaspiro[3.3]heptane is a chemical compound with the CAS Number: 1363380-78-2 . It has a molecular weight of 177.04 and is in liquid form .


Molecular Structure Analysis

The 6-bromo-2-oxaspiro[3.3]heptane molecule contains a total of 18 bonds. There are 9 non-H bonds, 2 four-membered rings, 1 ether (aliphatic), and 1 Oxetane .


Physical And Chemical Properties Analysis

6-Bromo-2-oxaspiro[3.3]heptane is a liquid . It has a molecular weight of 177.04 . The compound is stored in a refrigerator .

Scientific Research Applications

Synthesis and Properties

  • Improved Synthesis Techniques : 2-Oxa-6-azaspiro[3.3]heptane, closely related to 6-Bromo-2-oxaspiro[3.3]heptane, has been synthesized with improved methods, enhancing its stability and solubility. This progress enables broader reaction conditions for this spirobicyclic compound in scientific research (Haas et al., 2017).

Chemical Transformations and Drug Design

  • Amino Acid Analogues : The synthesis of novel amino acids derived from 2-azaspiro[3.3]heptane, structurally similar to 6-Bromo-2-oxaspiro[3.3]heptane, contributes to a family of sterically constrained amino acids. These are significant for their applications in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
  • Ketoreductase-Mediated Transformations : The ketoreductase-catalyzed desymmetrization of a 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative (a related compound) enables access to axially chiral alcohol derivatives. These transformations maintain high enantiopurity, useful in constructing ester alcohols, amino acids, and amino alcohol building blocks (O'Dowd et al., 2022).

Novel Compounds and Chemical Space

  • New Bifunctional Compounds : Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates scalable routes to novel compounds, potentially exploring chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
  • Spirocyclic Oxetane-Fused Benzimidazole : The creation of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, demonstrates their utility in generating fused benzimidazole compounds. This leads to novel tetracyclic systems with potential applications in medicinal chemistry (Gurry et al., 2015).

Coordination Chemistry and Ligand Design

  • Transition Metal Coordination : Spirocyclic sulfur and selenium ligands, including compounds like 2,6-diselenaspiro[3.3]heptane, have been used in coordination chemistry with transition metal centers. These compounds act as molecular rigid rods and have been structurally characterized, highlighting their potential in ligand design (Petrukhina et al., 2005).

Safety And Hazards

The safety information for 6-Bromo-2-oxaspiro[3.3]heptane includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

6-bromo-2-oxaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOKPSLLDKSYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-oxaspiro[3.3]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JN DE, BJ DE, HM DE, DL DE, ZG DE… - NAT REV MOL CELL …, 2009 - sumobrain.org
The present invention covers substituted 3-Phenylquinazolin-4 (3H)-one compounds of general formula (I) as described and defined herein, methods of preparing said compounds, …
Number of citations: 0 www.sumobrain.org

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